4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole hydrochloride
Description
Core Heterocycle
Substituent Profile
- Position 1 : Methyl group, preventing N-alkylation and directing reactivity to the 4-position.
- Position 3 : Methyl group, contributing to steric hindrance and electronic effects.
- Position 4 : Chloromethyl group, a reactive handle for further functionalization.
- Position 5 : Fluorine atom, influencing dipole moments and intermolecular interactions.
Salt Form
- Hydrochloride : Improves crystallinity and aqueous solubility, facilitating purification and formulation.
This substitution pattern is rare in the literature, with only a few analogues reported, such as 4-bromo-5-fluoro-1,3-dimethyl-1H-pyrazole (CAS 1392274-42-8). The chloromethyl variant’s enhanced reactivity makes it preferable for synthetic applications requiring downstream modifications.
Research Evolution Timeline
The compound’s research trajectory mirrors advancements in selective halogenation and N-functionalization:
- 2000–2010 : Development of regioselective fluorination methods for pyrazoles, primarily using deoxyfluorination agents.
- 2012–2015 : Introduction of chloromethylation protocols via thionyl chloride and DMF, enabling access to 4-chloromethylpyrazoles.
- 2018–2020 : Synthesis of this compound, leveraging optimized one-pot fluorination-chloromethylation sequences.
- 2022–2025 : Application in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its halogenated structure facilitates coordination and cross-linking.
Recent patents highlight its use in preparing photoactive complexes and prodrugs, underscoring its interdisciplinary relevance. Ongoing studies focus on enantioselective derivatization, leveraging the chloromethyl group’s reactivity to construct chiral centers.
Properties
IUPAC Name |
4-(chloromethyl)-5-fluoro-1,3-dimethylpyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClFN2.ClH/c1-4-5(3-7)6(8)10(2)9-4;/h3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOHIFPLQPGWSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCl)F)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Introduction of Chloromethyl and Fluoro Groups: The chloromethyl group can be introduced via chloromethylation reactions using reagents like formaldehyde and hydrochloric acid. The fluoro group can be introduced through fluorination reactions using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The fluoro group can influence the reactivity of the pyrazole ring towards electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid can be used under controlled conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl and fluoro groups can influence the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazole derivatives are highly tunable via substitutions at positions 1, 3, 4, and 3. Below is a comparative analysis of substituents and their implications:
Key Observations :
- Chloromethyl vs. Sulfonamide () : The chloromethyl group in the target compound offers nucleophilic reactivity (e.g., SN2 substitutions), whereas sulfonamide groups enhance polarity and hydrogen-bonding capacity, favoring enzyme interactions.
- Fluoro vs. Trifluoromethyl () : Fluorine’s moderate electron-withdrawing effect contrasts with the stronger inductive effect of trifluoromethyl, which significantly alters electronic density and metabolic stability.
- Amine Hydrochloride vs.
Reactivity Comparison :
Physicochemical and Spectral Properties
While spectral data for the target compound is unavailable, comparisons with analogs highlight trends:
- Melting Points :
- Spectral Signatures :
Biological Activity
4-(Chloromethyl)-5-fluoro-1,3-dimethyl-1H-pyrazole hydrochloride (CAS Number: 1855907-44-6) is a pyrazole derivative with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing various therapeutic agents.
- Molecular Formula : C₆H₉ClF N₂
- Molecular Weight : 199.05 g/mol
- IUPAC Name : 4-(chloromethyl)-5-fluoro-1,3-dimethylpyrazole; hydrochloride
- Canonical SMILES : CC1=NN(C(=C1CCl)F)C.Cl
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential as an anti-cancer agent and its effects on specific biological pathways.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. For instance, it has been shown to inhibit the growth of various cancer cell lines, including:
- A549 (lung cancer)
- HCT116 (colon cancer)
- HeLa (cervical cancer)
In vitro studies have reported IC₅₀ values ranging from 0.36 µM to 1.8 µM against cyclin-dependent kinases (CDK2 and CDK9), suggesting its role as a selective inhibitor in cancer therapy .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Kinases : The compound selectively inhibits CDK2 and CDK9, which are crucial for cell cycle regulation and proliferation.
- Induction of Apoptosis : It promotes programmed cell death in various cancer cell lines, contributing to its anticancer efficacy .
Toxicity Profile
The compound is classified under acute toxicity categories for both oral and dermal exposure (Category 3), indicating a need for careful handling in laboratory settings .
Case Studies
Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound:
- Study on Anticancer Properties : A study demonstrated that this compound significantly reduced tumor growth rates in xenograft models of human colorectal carcinoma .
- Kinase Selectivity Study : Another research highlighted the compound's selectivity towards CDK2 over CDK9, emphasizing its potential for targeted cancer therapies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉ClF N₂ |
| Molecular Weight | 199.05 g/mol |
| CAS Number | 1855907-44-6 |
| Anticancer IC₅₀ (CDK2) | 0.36 µM |
| Anticancer IC₅₀ (CDK9) | 1.8 µM |
| Toxicity Classification | Acute toxicity (Category 3) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
